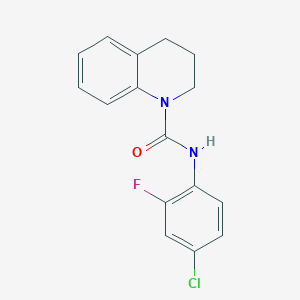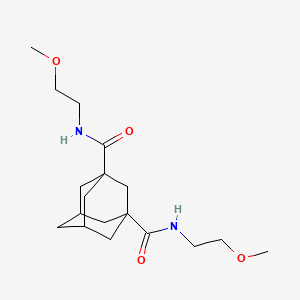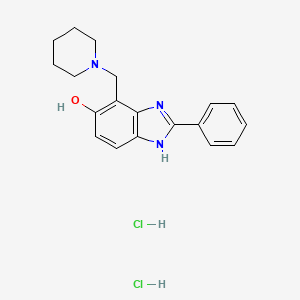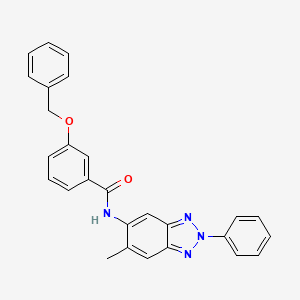
N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research. CFM-2 is a derivative of quinoline, which is a heterocyclic compound that has been shown to have a variety of biological activities.
Mecanismo De Acción
N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide acts as a competitive antagonist of the TRPA1 channel, binding to the channel and preventing its activation by various stimuli. This leads to a decrease in pain and inflammation. N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide also inhibits the activity of the hERG potassium channel by binding to a specific site on the channel and preventing the flow of potassium ions. This can lead to changes in cardiac function.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to have anti-tumor activity in vitro. N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has also been shown to have effects on cardiac function, including prolongation of the QT interval.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has several advantages as a tool in scientific research. It is a selective antagonist of the TRPA1 channel, which allows for specific targeting of this channel in experiments. N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is also relatively stable and easy to synthesize. However, there are some limitations to the use of N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide in lab experiments. It has been shown to have off-target effects on other ion channels, which can complicate interpretation of results. Additionally, N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to have potential cardiac toxicity, which must be taken into account when designing experiments.
Direcciones Futuras
There are several potential future directions for research on N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide. One area of interest is the development of more selective TRPA1 antagonists that do not have off-target effects on other ion channels. Another area of interest is the use of N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide in the treatment of inflammatory diseases and cancer. Finally, further research is needed to fully understand the potential cardiac toxicity of N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide and to develop strategies to mitigate this toxicity.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide involves the reaction of 4-chloro-2-fluoroaniline with ethyl 3-oxo-4-phenylbutanoate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been studied for its potential use as a tool in scientific research. It has been shown to act as a selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel, which is involved in the perception of pain and inflammation. N-(4-chloro-2-fluorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has also been shown to inhibit the activity of the human ether-a-go-go-related gene (hERG) potassium channel, which is involved in cardiac function.
Propiedades
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O/c17-12-7-8-14(13(18)10-12)19-16(21)20-9-3-5-11-4-1-2-6-15(11)20/h1-2,4,6-8,10H,3,5,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBSSHRREUOKDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-3,4-dihydroquinoline-1(2H)-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5152794.png)
![methyl 3-[(3-bromobenzoyl)amino]benzoate](/img/structure/B5152795.png)

![[1-[2-(methylthio)benzoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5152805.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1-pyrrolidinyl)ethyl]-2-pyridinamine](/img/structure/B5152817.png)
![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5152822.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(4-ethylbenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5152828.png)

![1-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxoacetone](/img/structure/B5152834.png)
![[1-{[5-(methoxymethyl)-2-furyl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5152835.png)
![2-{2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5152859.png)
![N-(3-chloro-2-methylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B5152863.png)
